![molecular formula C20H15N3O4S B2468537 (E)-methyl 2-(2-((5-phenylisoxazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1173501-43-3](/img/structure/B2468537.png)
(E)-methyl 2-(2-((5-phenylisoxazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(E)-methyl 2-(2-((5-phenylisoxazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H15N3O4S and its molecular weight is 393.42. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
(E)-methyl 2-(2-((5-phenylisoxazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate and related benzothiazole-imino-benzoic acid derivatives demonstrate notable antimicrobial activities. Studies have found these compounds to be effective against a range of human epidemic-causing bacterial strains, which are responsible for infections in the mouth, lungs, gastrointestinal tract, and nosocomial infections (Mishra et al., 2019).
Biological Activity
Compounds similar to (E)-methyl 2-(2-((5-phenylisoxazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate have been synthesized and evaluated for biological activity. Some derivatives, particularly those with chlorine substituents, have shown increased toxicity to certain bacteria (Uma et al., 2017).
Synthesis and Characterization
The synthesis and characterization of similar compounds, including various metal complexes, have been extensively studied. These studies contribute to understanding the structural and chemical properties, which are crucial for potential applications in various fields such as material science and pharmaceuticals (Sokolov et al., 2014).
Anticancer Potential
Some derivatives of benzothiazole-imino-benzoic acid compounds have been investigated for their potential anticancer properties. Research in this area is essential for developing new therapeutic agents and understanding the mechanism of action of these compounds in cancer treatment (Bolakatti et al., 2020).
Corrosion Inhibition
Studies have shown that thiazole derivatives, closely related to (E)-methyl 2-(2-((5-phenylisoxazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate, can serve as effective corrosion inhibitors for mild steel in acidic solutions. This application is significant for industrial processes where corrosion is a major concern (Quraishi & Sharma, 2005).
Mechanism of Action
Target of Action
The primary targets of this compound are the α-amylase and α-glucosidase enzymes . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, which is then absorbed into the bloodstream. Inhibiting these enzymes can help manage blood glucose levels, making this compound potentially useful in the treatment of diabetes .
Mode of Action
The compound interacts with its targets by binding to the active sites of the α-amylase and α-glucosidase enzymes . This binding inhibits the enzymes’ ability to break down carbohydrates into glucose, thereby reducing the amount of glucose that enters the bloodstream .
Biochemical Pathways
The compound primarily affects the carbohydrate digestion pathway. By inhibiting α-amylase and α-glucosidase, the compound prevents the breakdown of carbohydrates into glucose. This results in a decrease in postprandial blood glucose levels .
Pharmacokinetics
The compound’s effectiveness as an α-amylase and α-glucosidase inhibitor suggests that it is likely well-absorbed and able to reach its target enzymes in the body .
Result of Action
The molecular and cellular effects of the compound’s action include a reduction in the breakdown of carbohydrates into glucose and a subsequent decrease in blood glucose levels . This can help manage blood glucose levels in individuals with diabetes .
properties
IUPAC Name |
methyl 2-[2-(5-phenyl-1,2-oxazole-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c1-26-18(24)12-23-15-9-5-6-10-17(15)28-20(23)21-19(25)14-11-16(27-22-14)13-7-3-2-4-8-13/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNYRCVANQHCOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-(2-((5-phenylisoxazole-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate |
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